1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one
Description
1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a tetrahydropyran (oxan-4-yl) group at the 1-position and a 3-(pyrazin-2-yloxy)piperidine-1-carbonyl moiety at the 4-position. The oxan-4-yl substituent enhances solubility due to its oxygen heteroatom, while the pyrazine-linked piperidine moiety introduces heteroaromaticity and hydrogen-bonding capacity, likely influencing receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
1-(oxan-4-yl)-4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c24-18-10-14(12-23(18)15-3-8-26-9-4-15)19(25)22-7-1-2-16(13-22)27-17-11-20-5-6-21-17/h5-6,11,14-16H,1-4,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEELASGQHKWMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one likely involves multiple steps, including the formation of the pyrrolidinone ring, the piperidine ring, and the pyrazine moiety. Typical synthetic routes might include:
Formation of the pyrrolidinone ring: This could be achieved through cyclization reactions involving appropriate precursors.
Formation of the piperidine ring: This might involve the hydrogenation of pyridine derivatives or other cyclization methods.
Attachment of the pyrazine moiety: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scale-up, ensuring high yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Molecular Formula
The molecular formula of 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is , with a molecular weight of approximately 342.4 g/mol.
Structural Characteristics
The compound features a pyrrolidinone ring system, which is often associated with bioactive compounds. The presence of the oxan group and the piperidine moiety contributes to its potential biological activity.
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent in various diseases, including:
- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease.
- Cancer Treatment : Some derivatives of piperidine and pyrrolidinone have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
Antimicrobial Activity
Studies have suggested that the compound may possess antimicrobial properties, making it a candidate for the development of new antibiotics. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes could be explored further.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. For instance, it may inhibit kinases involved in signaling pathways that regulate cell growth and differentiation, offering a pathway for cancer treatment.
Data Tables
Case Studies
- Neuroprotective Effects : A study conducted on similar piperidine derivatives demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage, suggesting that this compound could be beneficial in neurodegenerative diseases.
- Anticancer Properties : In vitro studies revealed that derivatives based on the piperidine structure exhibited cytotoxicity against various cancer cell lines, indicating that this compound may have similar properties worth investigating.
- Antimicrobial Testing : Preliminary tests showed that compounds with structural similarities displayed effective inhibition against Gram-positive bacteria, suggesting that further exploration of this compound could lead to new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific biological activity. Potential mechanisms might include:
Binding to specific receptors: The compound might interact with certain receptors or enzymes, modulating their activity.
Inhibition of enzymes: It could act as an inhibitor of specific enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Anti-Alzheimer’s Agents
- Compound 10b: 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one Activity: Demonstrated acetylcholinesterase (AChE) inhibition comparable to donepezil, with IC₅₀ values < 1 µM. However, the fluorobenzoyl-piperidine moiety may reduce metabolic stability compared to pyrazine-based substituents in the target compound .
Antiarrhythmic and α-Adrenolytic Agents
- Compound 7: 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Activity: High α1-adrenoceptor (α1-AR) affinity (pKi = 7.13). Comparison: The chloro-phenyl group in Compound 7 contributes to hydrophobic interactions with α1-AR.
- Compound S-73: 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one Activity: Exhibited prolonged hypotensive effects (duration >1 hour) and antiarrhythmic activity (ED₅₀ = 1.0 mg/kg iv). Structural Note: The difluorophenyl group enhances metabolic resistance, while the longer butyl chain in S-73 may improve tissue distribution compared to the target compound’s shorter linker .
Therapeutic Potential
- However, its oxan-4-yl group could reduce CNS penetration compared to benzyl derivatives like Compound 10b .
Biological Activity
1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a piperidine moiety, an oxan ring, and a pyrazine derivative, which are known to impart various pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.39 g/mol
The structural representation highlights the piperidine and pyrazine functionalities, which are essential for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which play significant roles in neurotransmission and metabolic processes respectively .
- Antimicrobial Activity : The presence of the pyrazine ring has been associated with antimicrobial properties, particularly against resistant strains of bacteria .
- Binding Affinity : Studies have indicated that compounds with piperidine structures exhibit strong binding interactions with proteins like bovine serum albumin (BSA), enhancing their pharmacological effectiveness .
Antimicrobial Activity
A comparative analysis of the antimicrobial efficacy of similar compounds reveals significant insights into the biological activity of this compound.
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 2 | Staphylococcus aureus |
| Compound B | 4 | Escherichia coli |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound need further investigation.
Enzyme Inhibition
The inhibition potency against AChE and urease can be summarized as follows:
| Compound Name | IC50 (μM) | Enzyme Type |
|---|---|---|
| Compound C | 5 | AChE |
| Compound D | 10 | Urease |
| This compound | TBD | TBD |
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of piperidine and evaluating their biological activities. For instance, a series of synthesized piperidine derivatives demonstrated notable antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications in the piperidine structure could enhance efficacy against various pathogens .
In another study, compounds similar to the target compound exhibited significant enzyme inhibition, indicating that the structural features present in this compound may also confer similar properties .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : Key routes include coupling pyrrolidin-2-one derivatives with functionalized piperidine intermediates. For example, highlights coupling via nucleophilic substitution (e.g., using halogenated aryl precursors like 4-fluorophenyl groups) with yields up to 85% under optimized conditions (e.g., polar aprotic solvents, controlled temperatures). suggests using NaOH in dichloromethane for piperidine functionalization, though purity optimization (e.g., column chromatography) is critical. Reaction parameters such as catalyst choice (e.g., palladium for cross-coupling) and stoichiometric ratios significantly impact yield and byproduct formation .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm regiochemistry of the oxan-4-yl and pyrazine-2-yloxy groups.
- HPLC-MS/MS : Quantify purity and detect degradation products (e.g., used reverse-phase HPLC-MS/MS for plasma metabolite analysis in pharmacokinetic studies).
- XRPD : Assess crystallinity and polymorphic forms (e.g., utilized X-ray diffraction to validate salt formation and stability).
- Elemental Analysis : Verify stoichiometry of complex intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Replicate activity tests using alternative methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts.
- Species-Specific Profiling : showed metabolic differences across rats, dogs, and humans; thus, cross-species validation is essential.
- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., pyrazine vs. pyrimidine rings) to isolate pharmacophore contributions.
- Data Normalization : Control for batch-to-batch variability in compound purity or solvent residues .
Q. How can metabolic stability and pharmacokinetics be optimized for therapeutic applications?
- Methodological Answer :
- CYP Enzyme Screening : Identify major metabolic pathways (e.g., hydroxylation via CYP3A4/2D6 in ). Introduce steric hindrance or electron-withdrawing groups to block vulnerable sites.
- Prodrug Design : Mask labile functional groups (e.g., esterification of alcohols) to enhance oral bioavailability.
- Plasma Protein Binding Assays : Adjust lipophilicity (logP) to balance tissue penetration and clearance rates.
- In Vivo PET Imaging : Use radiolabeled analogs (e.g., [18F]T-401 in ) to quantify target engagement and biodistribution .
Q. What in vitro/in vivo models are suitable for evaluating target engagement and efficacy?
- Methodological Answer :
- In Vitro :
- Enzyme Inhibition Assays : Test DPP-IV or MAGL inhibition ( ).
- Cell-Based Models : Use cancer cell lines (e.g., ’s antineoplastic derivatives) or neuronal cultures (e.g., ’s psychiatric disorder targets).
- In Vivo :
- Diet-Induced Obesity Models : Assess metabolic effects (e.g., ’s α-adrenergic receptor agonist study).
- Transgenic Rodents : Validate CNS penetration for neuropsychiatric applications (e.g., MAGL-knockout mice in ).
- Non-Human Primates : Confirm translatability of pharmacokinetic data (e.g., ’s macaque PET imaging) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
